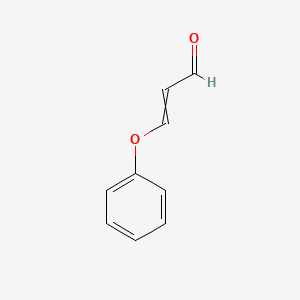

3-Phenoxyprop-2-enal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2862-47-7 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-phenoxyprop-2-enal |

InChI |

InChI=1S/C9H8O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-8H |

InChI Key |

SIIYPVGAOHMXGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC=CC=O |

Origin of Product |

United States |

Historical Context and Evolution of Alpha,beta Unsaturated Aldehyde Chemistry

The study of α,β-unsaturated aldehydes is deeply rooted in the history of organic chemistry, evolving from early observations of their unique reactivity to their current status as indispensable tools in complex molecular synthesis.

The initial exploration of this class of compounds in the 19th and early 20th centuries focused on simple members like acrolein and crotonaldehyde. A pivotal moment in their history was the development of foundational synthetic reactions that enabled their construction. The aldol (B89426) condensation, first described by Charles-Adolphe Wurtz in 1872, and the subsequent Claisen-Schmidt condensation, provided reliable methods for creating the conjugated C=C-C=O system, thereby making these compounds more accessible for study.

A major conceptual breakthrough was the understanding of their dual electrophilic nature. While the carbonyl carbon is electrophilic, the conjugation extends this reactivity to the β-carbon. This phenomenon, often explained by the concept of vinylogy, rationalizes the susceptibility of the β-position to attack by nucleophiles. This mode of reactivity, known as conjugate addition or Michael addition, was first reported by Arthur Michael in 1887 and has since become one of the most important carbon-carbon bond-forming reactions in organic synthesis. rsc.org

The 20th century saw a rapid expansion in the synthetic utility of α,β-unsaturated aldehydes, driven by a deeper mechanistic understanding and the advent of powerful analytical techniques. More recently, the field has been revolutionized by the rise of asymmetric synthesis. The development of chiral catalysts and organocatalysts for reactions involving α,β-unsaturated aldehydes has allowed for the creation of specific stereoisomers of complex molecules, a critical requirement in pharmaceutical development. This ongoing evolution highlights the enduring importance of this class of compounds, from their role in fundamental reaction discovery to their application in cutting-edge, stereoselective synthesis. uea.ac.uk

Structural Classification and Nomenclature of Phenoxypropenal Derivatives

3-Phenoxyprop-2-enal is classified as a substituted α,β-unsaturated aldehyde. Its structure consists of a three-carbon propenal chain where the carbon-carbon double bond is between carbon-2 (the α-carbon) and carbon-3 (the β-carbon). The defining feature is the phenoxy group (-O-C₆H₅) attached to the β-carbon.

The naming of this compound and its derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). siyavula.comcuyamaca.edu The core of the name is "prop-2-enal," which indicates a three-carbon chain ("prop"), a double bond starting at carbon-2 ("-2-en-"), and an aldehyde functional group ("-al"). siyavula.com The "3-Phenoxy" prefix specifies that a phenoxy group is attached to the third carbon of the propenal chain.

A critical aspect of the structure is the stereochemistry of the double bond, which can exist as either of two geometric isomers: (E) or (Z).

The (E)-isomer (entgegen, German for "opposite") has the higher-priority substituents on opposite sides of the double bond.

The (Z)-isomer (zusammen, German for "together") has them on the same side.

This classification can be extended to derivatives with substituents on the phenyl ring of the phenoxy group. The position of these substituents is indicated using standard IUPAC numbering. byjus.com

Interactive Data Table: Nomenclature of this compound Derivatives

| Structure | IUPAC Name | Isomer |

| (E)-3-Phenoxyprop-2-enal | E | |

| (Z)-3-Phenoxyprop-2-enal | Z | |

| (E)-3-(4-Chlorophenoxy)prop-2-enal | E | |

| (E)-3-(2-Nitrophenoxy)prop-2-enal | E |

Rationale for Academic Investigation of 3 Phenoxyprop 2 Enal

Regio- and Stereoselective Approaches to this compound Scaffolds

The precise control over the placement of functional groups (regioselectivity) and their spatial arrangement (stereoselectivity) is paramount in modern synthesis. For scaffolds like this compound, these approaches are critical for generating specific isomers with desired chemical properties.

A notable and highly efficient method for synthesizing analogues of this compound involves the reaction of a gem-iodoacetoxy derivative with various phenoxides. nih.govacs.org Specifically, substituted 3-phenoxy-3-perfluoroalkylprop-2-enals have been synthesized in high yields from a gem-iodoacetoxy precursor. nih.govacs.orgresearchgate.net This reaction provides a direct route to trisubstituted olefinic derivatives containing both a phenoxy group and a perfluoroalkyl chain. nih.govacs.org

The synthetic potential of the resulting 3-perfluoroalkyl-3-phenoxyprop-2-enals is significant, allowing for the creation of various "push-pull" derivatives and other nonconjugated analogues. nih.govacs.org Stereochemical analysis of these products is crucial, and studies have shown that the 4JCF coupling constant observed in 13C NMR spectra is a key determinant for assigning their configuration and conformation in solution. nih.govacs.orgacs.org

| Phenoxide Reactant | Perfluoroalkyl Group | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenoxide | CF3 | 3-Phenoxy-3-trifluoromethylprop-2-enal | High | nih.govresearchgate.net |

| Substituted Phenoxides | CnF2n+1 | Substituted 3-Phenoxy-3-perfluoroalkylprop-2-enals | High | nih.govacs.org |

The introduction of a phenoxy group into an unsaturated aldehyde framework can be achieved through several strategic approaches. The nucleophilic substitution reaction using phenoxides, as detailed in the previous section, represents a direct method. nih.gov

Other advanced methods focus on creating analogues and more complex heterocyclic systems. For instance, a Rhodium(III)-catalyzed C-H activation and [4+3] annulation reaction between N-phenoxyacetamides and α,β-unsaturated aldehydes has been developed. researchgate.net This transformation efficiently produces 1,2-oxazepines, which are seven-membered heterocyclic rings, demonstrating a sophisticated method for incorporating a phenoxy-containing structure with an unsaturated aldehyde-derived backbone at room temperature. researchgate.net Such strategies highlight the versatility of modern catalysis in constructing complex molecules from relatively simple precursors.

Synthesis of 3-Perfluoroalkyl-3-phenoxyprop-2-enals via Gem-Iodoacetoxy Precursors

General Synthetic Strategies for Alpha,Beta-Unsaturated Aldehydes Applicable to Phenoxypropenals

Many powerful synthetic methods developed for the general construction of α,β-unsaturated aldehydes can be readily adapted for the synthesis of this compound and its derivatives. These strategies often rely on catalytic processes that offer high efficiency and selectivity.

Hydroformylation of alkynes is a 100% atom-efficient route to α,β-unsaturated aldehydes. sci-hub.ru This reaction has been a subject of intense study, although it historically faced challenges with chemoselectivity. sci-hub.ruacs.org Modern catalyst systems, particularly those based on rhodium and palladium, have overcome many of these limitations. sci-hub.ruacs.org A rhodium-catalyzed hydroformylation of alkynes using a tetraphosphoramidite ligand has been shown to produce α,β-unsaturated aldehydes with excellent chemo- and regioselectivities and high turnover numbers. acs.org By using a phenoxy-substituted alkyne as the starting material, this method could be directly applied to synthesize this compound. Formic acid has also been successfully used as a CO surrogate in rhodium-catalyzed hydroformylation, avoiding the handling of toxic CO gas. acs.org

Furthermore, domino reactions that combine hydroformylation with other transformations provide a powerful tool for increasing molecular complexity in a single step. nih.gov A domino hydroformylation/aldol (B89426) condensation has been developed to convert olefins and aromatic aldehydes into substituted α,β-unsaturated aldehydes with high chemo-, regio-, and stereoselectivity using a rhodium phosphine/acid-base catalyst system. nih.gov

| Starting Material | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Alkynes | Rhodium/Tetraphosphoramidite Ligand | High chemo- and regioselectivity; TON up to 20,000 | α,β-Unsaturated Aldehydes | acs.org |

| Alkynes | Rhodium/Formic Acid (CO surrogate) | Avoids use of CO gas; High yield and E-selectivity | (E)-α,β-Unsaturated Aldehydes | acs.org |

| Olefins + Aromatic Aldehydes | Rhodium phosphine/Acid-Base | Domino hydroformylation/aldol condensation | Substituted α,β-Unsaturated Aldehydes | nih.gov |

| Alkynes | Palladium/Ligand | Suppresses hydrogenation side reactions | α,β-Unsaturated Aldehydes | sci-hub.ru |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing complementary reactivity and selectivity. Chiral secondary amines are frequently used catalysts for the activation of α,β-unsaturated aldehydes via dienamine or iminium ion intermediates. rsc.orgmdpi.com This allows for a wide range of asymmetric transformations, including Michael additions and cycloadditions, to functionalize the aldehyde scaffold. rsc.orgmdpi.com

Metal-free protocols offer advantages in terms of cost and sustainability. A selective, metal-free synthesis of α,β-unsaturated aldehydes has been developed using cheap alkenes and formaldehyde, catalyzed by dimethylamine. x-mol.netnih.gov This reaction proceeds under mild conditions (30–50 °C) and is highly carbon-economical, with water as the only byproduct. nih.gov Another metal-free tandem approach involves an acid-catalyzed epoxide rearrangement followed by a proline-catalyzed aldol condensation to yield α-substituted (E)-α,β-unsaturated aldehydes. nih.gov Applying this to a phenoxy-substituted epoxide would provide a direct route to phenoxypropenal analogues.

Selective oxidation of allylic alcohols is a common and direct method for preparing α,β-unsaturated aldehydes. nih.gov A significant challenge is preventing over-oxidation to the corresponding carboxylic acid. nih.gov Biocatalytic methods have shown great promise in this area. Whole-cell systems using alcohol dehydrogenase, NADPH oxidase, and hemoglobin have been engineered for the efficient and selective oxidation of α,β-unsaturated alcohols to aldehydes. nih.govresearchgate.net Electrochemical methods also provide a controlled approach; for example, the selective oxidation of allylic alcohols can be achieved using electrochemically generated hydrogen peroxide in the presence of a Pt black catalyst, affording the desired aldehydes in high yields and selectivity. rsc.orgnih.gov

Homologation reactions provide a means to construct α,β-unsaturated aldehydes by extending the carbon chain of a simpler aldehyde. Two-carbon homologation can convert an aldehyde into the corresponding α,β-unsaturated aldehyde. mdpi.comrsc.org This is often achieved using phosphorus-based reagents, such as phosphonium (B103445) salts, in a Wittig-type reaction followed by deprotection. mdpi.comrsc.orgroyalsocietypublishing.org This strategy allows for the conversion of sensitive or enolizable aldehydes into their unsaturated counterparts under mild conditions, sometimes even in water. rsc.orgroyalsocietypublishing.org Starting with phenoxyacetaldehyde, this pathway would be a viable route to this compound.

Cascade Transformations and Functionalization-Elimination Sequences

Cascade reactions, also known as domino or tandem reactions, represent a highly efficient strategy in organic synthesis, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent and reagent waste. For α,β-unsaturated aldehydes like this compound, cascade transformations unlock pathways to complex molecular architectures.

One prominent example involves the organocatalytic domino vinylogous aldol-oxa-Michael reaction. researchgate.net In this type of sequence, an enal substrate can undergo a vinylogous aldol addition, extending the carbon chain, followed by an intramolecular oxa-Michael cyclization to rapidly construct heterocyclic scaffolds. researchgate.net Such sequences, often initiated by chiral catalysts, can introduce multiple stereocenters with high control. researchgate.netuea.ac.uk The principle of vinylogy allows the reactivity of the aldehyde to be transmitted through the conjugated π-system, enabling functionalization at the γ-position. researchgate.net

Functionalization-elimination sequences provide a reliable method for installing the phenoxy-substituted double bond. A notable synthesis of 3-phenoxy-3-perfluoroalkylprop-2-enal analogues starts from a gem-iodoacetoxy derivative. researchgate.net The initial step is a functionalization where a phenoxide displaces the acetate (B1210297) group. This is followed by an elimination step to form the C=C double bond, yielding the desired enal product in high yields. researchgate.net A similar cascade involving a bis-de-anilino-elimination has been proposed in the formation of N-arylpyridiniums, highlighting the utility of elimination as a key step in a tandem sequence. mdpi.com

Table 1: Examples of Cascade Reaction Types for α,β-Unsaturated Aldehyde Derivatization

| Cascade Reaction Type | Description | Potential Product | Citation |

| Vinylogous Aldol/Oxa-Michael | An initial vinylogous aldol addition to an aldehyde, followed by an intramolecular oxa-Michael cyclization of a nearby hydroxyl group. | Chromane and pyran derivatives | researchgate.net |

| [2+2+1+1] Annulation | An acid-mediated reaction involving three equivalents of an enolisable aldehyde and one equivalent of an amine. | Pyridinium (B92312) compounds | mdpi.com |

| Epoxidation/Nucleophilic Attack | Asymmetric epoxidation of the double bond followed by an intramolecular ring-opening by a nucleophile. | Polycyclic ethers | uea.ac.uk |

| Multicomponent [2+2+1] Annulation | A tandem reaction using an aldehyde, a glycine (B1666218) ester, and a benzoylacetonitrile (B15868) to create highly substituted pyrrolines. | Polysubstituted 2-pyrrolines | dokumen.pub |

Applications of Hypervalent Iodine Reagents in Aldehyde Functionalization

Hypervalent iodine (HVI) compounds have emerged as powerful reagents in modern organic synthesis due to their stability, selectivity, and low toxicity compared to heavy metal-based oxidants. mdpi.comarkat-usa.org They are particularly effective for the oxidative functionalization of carbonyl compounds, including aldehydes. wikipedia.orgnih.gov

The general mechanism for the α-functionalization of an enolizable aldehyde involves the formation of a key iodine(III) enolate intermediate. wikipedia.org This species is electrophilic at the α-carbon and can be attacked by a wide range of nucleophiles, leading to α-functionalized products. Alternatively, the intermediate can undergo elimination to generate an α,β-unsaturated system. wikipedia.org Common HVI(III) reagents used for these transformations include (diacetoxyiodo)benzene (B116549) (DIB), iodosylbenzene (PhIO), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent). arkat-usa.orgwikipedia.org

While direct functionalization of this compound itself is less common, the functionalization of saturated aldehyde precursors is a key strategy for synthesizing its analogues. HVI reagents can facilitate various transformations, including α-hydroxylations, α-tosyloxylations, and α-aminations. wikipedia.orgchim.it For instance, using PhI(OAc)₂ in the presence of a nucleophile allows for the introduction of new functional groups at the carbon adjacent to the carbonyl group. Furthermore, HVI reagents can be used in combination with other catalysts, such as copper, to achieve C-H arylation and other cross-coupling reactions. mdpi.com The development of recyclable, polymer-supported HVI reagents further enhances their appeal from an environmental and practical standpoint. arkat-usa.org

Table 2: Common Hypervalent Iodine(III) Reagents and Their Role in Aldehyde Functionalization

| Reagent Name | Abbreviation | Structure | Typical Application in Aldehyde Functionalization | Citation |

| (Diacetoxyiodo)benzene | DIB, PIDA | PhI(OAc)₂ | α-Acetoxylation, oxidative cyclizations, aziridination of alkenes derived from aldehydes. | arkat-usa.orgwikipedia.orgchim.it |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB, Koser's Reagent | PhI(OH)OTs | α-Tosyloxylation of ketones and aldehydes, which can then be displaced by nucleophiles. | wikipedia.orgorganic-chemistry.org |

| Iodosylbenzene | PhIO | (PhIO)n | Oxygen source in oxidation reactions; used to form other HVI reagents. | arkat-usa.orgwikipedia.org |

| (Dichloroiodo)benzene | PhICl₂ | PhICl₂ | Used in α-chlorination reactions and as an oxidant for preparing other reagents. | wikipedia.orgorganic-chemistry.org |

Green Chemistry Principles in the Synthesis of Phenoxypropenal Derivatives

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The synthesis of phenoxypropenal derivatives can be made more sustainable by adhering to these principles.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cascade reactions (Section 2.2.4) are an excellent example of this, as they combine multiple steps into one pot, reducing waste from intermediate workups and purifications. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can carry out a reaction multiple times, minimizing waste. epa.gov The use of organocatalysts for domino reactions or metal catalysts for coupling reactions exemplifies this principle. researchgate.netdokumen.pub

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made innocuous. acs.org Exploring solvent-free reaction conditions or employing greener solvents such as water or ethanol (B145695) can significantly reduce the environmental impact of a synthesis. dokumen.pubnih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. yale.edu Many modern catalytic reactions, including those using HVI reagents or organocatalysts, can often be performed under mild conditions. arkat-usa.org

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. epa.gov The development of highly selective catalysts, including enzymes, can target specific sites on a molecule, often obviating the need for protection-deprotection sequences. acs.org

Applying these principles to the synthesis of this compound and its analogues leads to processes that are not only more environmentally benign but also often more efficient and cost-effective.

Table 3: Application of Green Chemistry Principles to Phenoxypropenal Synthesis

| Green Chemistry Principle | Synthetic Strategy/Methodology | Benefit | Citation |

| 1. Prevention & 2. Atom Economy | One-pot cascade/domino reactions. | Reduces intermediate isolation, solvent use, and waste; increases overall yield. | acs.orgnih.gov |

| 9. Catalysis | Use of organocatalysts, transition metal catalysts, or recyclable HVI reagents. | Replaces stoichiometric reagents, reduces waste, enables new transformations under mild conditions. | dokumen.pubarkat-usa.orgepa.gov |

| 5. Safer Solvents & Auxiliaries | Performing reactions in water, ethanol, or under solvent-free conditions. | Reduces toxicity and environmental pollution associated with volatile organic compounds (VOCs). | dokumen.pubacs.org |

| 6. Design for Energy Efficiency | Utilizing catalytic methods that proceed at ambient temperature and pressure. | Lowers energy consumption and associated costs and environmental impact. | yale.edu |

| 8. Reduce Derivatives | Employing chemoselective catalysts (e.g., enzymes, specific organocatalysts). | Avoids protection/deprotection steps, shortening the synthesis and reducing reagent use. | epa.govacs.org |

Elucidation of Reaction Pathways and Intermediates

The reactivity of this compound and its derivatives is characterized by a rich and diverse array of reaction pathways, leading to the formation of various heterocyclic and carbocyclic structures. The inherent electronic properties of the molecule, featuring a phenoxy group at the 3-position of an α,β-unsaturated aldehyde, allow for a range of transformations including cycloadditions, cyclizations, and reactions with nucleophiles.

Substituted 3-phenoxy-3-perfluoroalkylprop-2-enals can be synthesized in high yields from gem-iodoacetoxy derivatives and phenoxides. These compounds serve as versatile building blocks for further synthetic transformations. acs.org The stereochemistry of these trisubstituted olefinic derivatives, which can be influenced by solvent polarity, is crucial for understanding their reactivity and has been studied using 13C NMR spectroscopy, with the 4JCF coupling constant being a key determinant of their configuration and conformation in solution. acs.org

Cycloaddition and Cyclization Reactions of Phenoxypropenal Derivatives

Intramolecular Cyclization to 2-Hydroxy-2H-chromenes

A significant reaction pathway for this compound derivatives is their intramolecular cyclization to form 2-hydroxy-2H-chromenes. Specifically, 3-(perfluoroalkyl)-3-phenoxypropenals undergo intramolecular cyclization in the presence of a Lewis acid like aluminum chloride to produce 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes in moderate to high yields. uva.nlacs.orgscilit.comresearchgate.net This method is quite general and accommodates a variety of substituents. uva.nl An efficient, solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates has also been developed via the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization catalyzed by silica-immobilized L-proline. researchgate.net

| Reactant | Catalyst/Conditions | Product | Yield | Reference |

| 3-(Perfluoroalkyl)-3-phenoxypropenals | Aluminum chloride | 2-(Perfluoroalkyl)-2-hydroxy-2H-chromenes | Moderate to high | acs.orgscilit.comresearchgate.net |

| Salicylaldehydes and ethyl trifluoroacetoacetate | Silica-immobilized L-proline, solvent-free | 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates | High | researchgate.net |

Lewis Acid-Mediated Nucleophilic Reactions for Chromene Functionalization

The 2-hydroxy-2H-chromenes formed from the cyclization of 3-phenoxypropenal derivatives can be further functionalized through Lewis acid-mediated nucleophilic reactions. For instance, a Lewis acid-mediated reaction of 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes with silyl (B83357) enol ethers proceeds with complete regiospecificity to afford 4-functionalized 2-(perfluoroalkyl)-4H-chromenes in high yields. acs.orgscilit.com This demonstrates a powerful method for introducing substituents at the C4-position of the chromene ring system. Lewis acids play a crucial role in activating the substrates for nucleophilic attack. iitk.ac.innih.govorganic-chemistry.orgbath.ac.uk

Reactions Leading to Nitrogen-Containing Heterocycles

Intermediates in Combes Quinoline (B57606) Synthesis (e.g., Diazapentadienes)

This compound derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly quinolines, via modifications of the Combes quinoline synthesis. slideshare.netpharmaguideline.comjptcp.comwikipedia.orgiipseries.org The reaction of 3-(perfluoroalkyl)-3-phenoxyprop-2-enals with arylamines can lead to the formation of 1-perfluoroalkyl-3-(phenylamino)prop-2-en-1-ones. researchgate.netresearchgate.net Mechanistic studies have confirmed that 3-perfluoroalkyl-N,N'-diphenyl-1,5-diazapentadienes are key intermediates in the synthesis of 2-perfluoroalkylquinolines from these enaminoketones. researchgate.netresearchgate.net The isolation and characterization of these diazapentadiene intermediates have provided significant insights into the reaction mechanism. researchgate.netmdpi.com The Combes synthesis typically involves the acid-catalyzed condensation of anilines with β-dicarbonyl compounds to form a Schiff base, which then undergoes cyclization. wikipedia.orgiipseries.org

A proposed mechanism for the formation of certain pyridinium derivatives involves a multicomponent reaction where a 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene intermediate is formed. mdpi.com This intermediate can then undergo either an inverse electron demand Diels-Alder (IEDDA) reaction or an aza-Robinson annulation-type cascade cyclization. mdpi.com

Formation of Pyridinium Salts

The reactivity of this compound analogues extends to the formation of pyridinium salts. A one-pot synthesis of 2-trifluoromethylated/2-perfluoroalkylated N-aryl-substituted pyridiniums has been developed from perfluoroalkylated gem-iodoacetoxy derivatives, an aromatic amine, and a ketone. mdpi.com The key step in this multicomponent reaction is the formation of a 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene intermediate. mdpi.com The formation of pyridinium salts can also be achieved through various other methods, such as the Zincke reaction, which involves the reaction of pyridine (B92270) with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.org Tandem electron donor-acceptor complexation and iridium photocatalysis can also be used to synthesize phenol-pyridinium salts. nih.gov The activation of pyridinium salts can facilitate electrophilic acylation, providing a method for converting pyridines into 3-acylpyridines. umich.edu

| Starting Materials | Key Intermediate | Product | Reference |

| Perfluoroalkylated gem-iodoacetoxy derivative, aromatic amine, ketone | 3-Perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene | 2-Trifluoromethylated/2-perfluoroalkylated N-aryl-substituted pyridinium | mdpi.com |

| Pyridine, 2,4-dinitro-chlorobenzene, primary amine | N-2,4-dinitrophenyl-pyridinium salt | Pyridinium salt | wikipedia.org |

Electrophilic and Nucleophilic Reactivity at the Unsaturated System

The reactivity of this compound is dominated by the conjugated π-system formed by the carbon-carbon double bond and the carbonyl group. This conjugation creates a delocalized electron system that results in two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond. libretexts.orglibretexts.org The electron-withdrawing nature of the aldehyde group polarizes the C=C bond, making the β-carbon electron-deficient and thus a target for nucleophiles in what is known as a conjugate or 1,4-addition. libretexts.org The phenoxy group at the β-position further influences the electronic properties and steric environment of the double bond.

Nucleophilic Reactivity: 1,2- vs. 1,4-Addition

The presence of two electrophilic centers in α,β-unsaturated aldehydes like this compound leads to a competition between two main pathways for nucleophilic attack:

1,2-Addition: The nucleophile attacks the carbonyl carbon directly. This pathway is typical for strong, "hard" nucleophiles such as Grignard reagents or organolithium compounds. libretexts.org The reaction is often irreversible and kinetically controlled, favoring the fastest reaction pathway. libretexts.org

1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the β-carbon. This is characteristic of "soft" or weaker nucleophiles, including amines, thiols, cyanides, and organocuprates (Gilman reagents). libretexts.orgpressbooks.pub This pathway is typically reversible and thermodynamically controlled, leading to the more stable product where the C=O bond is reformed. libretexts.org

The mechanism for 1,4-addition involves the initial attack on the β-carbon to form a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, usually at the α-carbon, leads to the final product after tautomerization. pressbooks.pub

Research on derivatives, such as 3-perfluoroalkyl-3-phenoxyprop-2-enals, provides insight into this reactivity. These compounds readily undergo Michael-type additions with various primary and secondary amines. molaid.com For instance, the reaction of 3-(R-phenoxy)-3-perfluoroalkyl-prop-2-enals with arylamines has been studied, confirming the susceptibility of the β-carbon to nucleophilic attack, which can lead to the formation of intermediates like 3-perfluoroalkyl-N,N'-diphenyl-1,5-diazapentadienes. researchgate.net

| Nucleophile Type | Predominant Pathway | Controlling Factor | Example Nucleophiles |

|---|---|---|---|

| Strong / "Hard" | 1,2-Addition (Direct) | Kinetic Control | Grignard Reagents, Organolithiums, LiAlH₄ |

| Weak / "Soft" | 1,4-Addition (Conjugate) | Thermodynamic Control | Amines, Thiols, Alcohols, Cyanides, Organocuprates |

Electrophilic Reactivity

While the dominant reactivity of α,β-unsaturated aldehydes is their function as electrophiles, the C=C double bond can also act as a nucleophile in certain reactions, particularly in cycloadditions. In these cases, the entire conjugated system participates.

An example of this compound or similar α,β-unsaturated aldehydes acting as an electrophilic partner is seen in rhodium(III)-catalyzed C-H activation/[4+3] annulation reactions. In a process developed for the synthesis of 1,2-oxazepines, N-phenoxyacetamides react with α,β-unsaturated aldehydes at room temperature. researchgate.net In this transformation, the aldehyde serves as the three-carbon (C=C-C=O) electrophilic component that couples with the nucleophilic species generated from the N-phenoxyacetamide via C-H activation. researchgate.net

Furthermore, α,β-unsaturated aldehydes can function as the oxodiene component in inverse-electron-demand hetero-Diels-Alder reactions. researchgate.net Although this reactivity is enhanced by electron-withdrawing groups at the α-position, simple α,β-unsaturated aldehydes can participate, reacting with electron-rich dienophiles to form dihydropyran rings. researchgate.net

| Reaction Type | Role of Aldehyde | Reactant Partner | Product Class |

|---|---|---|---|

| Rh(III)-Catalyzed [4+3] Annulation | Electrophilic Component | N-phenoxyacetamide | 1,2-Oxazepines |

| Inverse-Electron-Demand Hetero-Diels-Alder | Oxodiene | Electron-rich Alkene (Dienophile) | Dihydropyrans |

Stereochemical Investigations and Conformational Analysis of 3 Phenoxyprop 2 Enal Derivatives

Determination of E/Z Configuration and Solution-Phase Conformation

The geometry at the carbon-carbon double bond in 3-phenoxyprop-2-enal derivatives can exist as either E (entgegen) or Z (zusammen) isomers. researchgate.net The determination of this configuration, along with the preferred conformation in solution, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. auremn.org.brlongdom.orgwiley.com

For derivatives containing fluorine substituents, long-range heteronuclear coupling constants, specifically the 4JCF coupling between a fluorine atom on the phenoxy ring and the carbon of the aldehyde group (C1), have proven crucial for configurational and conformational assignments. nih.govacs.org The magnitude of this coupling constant is dependent on the spatial relationship between the coupled nuclei, allowing for unambiguous determination of the isomer's geometry in solution. nih.govacs.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the relative energies of different isomers and conformers, providing a more complete picture of the conformational equilibrium in solution. auremn.org.brnih.gov

Table 1: Key NMR Parameters for Stereochemical Analysis of this compound Derivatives

| NMR Parameter | Application | Typical Information Gained |

| 1H Chemical Shift | Isomer Differentiation | The chemical shift of the vinylic and aldehydic protons can differ between E and Z isomers due to varying anisotropic effects. |

| 3JHH Coupling Constants | Conformational Analysis | The magnitude of the coupling between the two vinylic protons (H2 and H3) helps determine the geometry around the C=C bond. |

| 4JCF Coupling Constants | Configuration & Conformation | In fluoro-substituted analogues, the through-space coupling between 19F and 13C (aldehyde) is highly sensitive to the E/Z configuration and C-O bond rotation. nih.govacs.org |

| NOESY/ROESY | Conformation & Configuration | Detects through-space proximity of protons, confirming which substituents are on the same side of the double bond and the orientation around the C-O bond. beilstein-journals.org |

Influence of Substituents on Stereochemical Outcomes

Substituents on either the phenoxy ring or the propenal backbone can exert significant electronic and steric effects, profoundly influencing the stereochemical outcome of syntheses and the position of isomeric equilibria. mdpi.com

Studies on substituted 3-phenoxy-3-perfluoroalkylprop-2-enals show that the nature of the substituent on the aromatic ring impacts the stability and reactivity of the molecule. nih.govresearchgate.net Electron-donating groups on the phenoxy ring can increase the electron density of the enol ether system, potentially affecting the rotational barriers and the relative stability of the E and Z isomers. Conversely, electron-withdrawing groups can alter the push-pull character of the olefin.

Steric hindrance also plays a critical role. Bulky substituents at the ortho position of the phenoxy ring can force the ring to rotate out of the plane of the C=C bond, influencing the conformational preference. This steric clash can also favor the formation of one geometric isomer over the other during synthesis to minimize steric strain in the transition state. Molecular balances have been effectively used in other systems to quantify how non-covalent interactions, influenced by substituents, can shift conformational equilibria. researchgate.netrsc.org This principle applies to this compound derivatives, where intramolecular interactions dictated by substituents can favor a specific folded or unfolded conformation.

Solvent Polarity Effects on Isomerization and Conformational Equilibria

The equilibrium between E and Z isomers, as well as the balance between different rotational conformers, can be highly sensitive to the polarity of the solvent. researchgate.netrsc.org For push-pull systems like this compound, the two geometric isomers often possess different dipole moments. The Z isomer, where the electron-donating phenoxy group and the electron-withdrawing aldehyde group may be oriented on the same side, can be more polar than the E isomer.

Consequently, polar solvents are expected to preferentially solvate and stabilize the more polar isomer, shifting the equilibrium position. nih.govrsc.org Research on substituted 3-phenoxy-3-perfluoroalkylprop-2-enals has specifically highlighted a solvent polarity effect on their stereochemistry. nih.govacs.org An unusual and significant effect of medium polarity was noted for related imino enol ether derivatives, indicating that the electronic nature of the solvent can strongly interact with the push-pull system to influence its structure. nih.govresearchgate.net

The equilibrium constant (K) for isomerization and the associated thermodynamic parameters can be measured in various solvents to quantify these effects. researchgate.net In some related systems, it has been observed that while the enthalpy of activation for isomerization remains similar across different solvents, the entropy of activation increases with solvent polarity, pointing to a more ordered transition state in polar environments. researchgate.net

Table 2: Illustrative Effect of Solvent Polarity on E/Z Isomer Ratio

| Solvent | Dielectric Constant (ε) | Typical Observation | Rationale |

| Toluene | 2.4 | Favors the less polar isomer (e.g., E) | Non-polar solvent provides minimal stabilization for a polar species. |

| Chloroform | 4.8 | Intermediate ratio | Moderate polarity begins to stabilize the more polar isomer. |

| Acetone | 21 | Shifts equilibrium toward the more polar isomer | Polar aprotic solvent stabilizes the larger dipole moment of the more polar isomer. researchgate.net |

| Acetonitrile | 37.5 | Further favors the more polar isomer (e.g., Z) | High polarity provides significant stabilization for the more polar isomer. researchgate.netnih.gov |

| Methanol | 33 | Complex effects | Polar protic solvent can engage in hydrogen bonding, further complicating the equilibrium. researchgate.net |

Note: The specific favored isomer (E* or Z) depends on the exact substitution pattern of the derivative.*

Analysis of Restricted Rotation Barriers

Rotation around the single bonds in this compound, specifically the C(3)-O and C(aryl)-O bonds, is not free and is subject to rotational energy barriers. google.comgoogleapis.com When these barriers are sufficiently high (typically >20-23 kcal/mol), distinct and stable atropisomers can be isolated at room temperature. nih.govwuxibiology.com

The rotation around the C(3)-O bond is influenced by the degree of π-conjugation between the oxygen lone pairs and the C=C double bond. The rotation around the C(aryl)-O bond is primarily governed by steric hindrance from substituents on the aromatic ring, particularly at the ortho positions.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for measuring the rates of these rotational processes and calculating the corresponding activation energy barriers (ΔG‡). unibas.itmontana.edu By monitoring the coalescence of NMR signals as the temperature is varied, the rate of interconversion between different rotational conformers can be determined. For similar push-pull systems, rotational barriers have been successfully measured using this technique. researchgate.net

The magnitude of these barriers is a critical parameter. They are influenced by electronic effects, steric hindrance, and solvent interactions. researchgate.netrsc.org For example, introducing bulky ortho substituents on the phenoxy ring would be expected to significantly increase the barrier to rotation around the C(aryl)-O bond.

Table 3: Classification of Rotational Energy Barriers (Atropisomerism)

| Class | Rotational Energy Barrier (ΔErot or ΔG‡) | Half-life (t1/2) at Room Temp. | Characteristics |

| Class 1 | < 20 kcal/mol | Seconds | Rapidly equilibrating conformers; considered achiral. nih.gov |

| Class 2 | 20–30 kcal/mol | Hours to Days | Can be separated, but stereochemical integrity may be compromised over time. nih.govwuxibiology.com |

| Class 3 | > 30 kcal/mol | Years | Stable atropisomers; can be developed as single, configurationally stable isomers. nih.govwuxibiology.com |

Advanced Spectroscopic Characterization for 3 Phenoxyprop 2 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules. For 3-phenoxyprop-2-enal derivatives, both proton (¹H) and carbon (¹³C) NMR are essential, and fluorine (¹⁹F) NMR becomes relevant when perfluoroalkyl substituents are present.

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural and Stereochemical Assignment

¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. Chemical shifts and coupling patterns in the ¹H NMR spectrum help in assigning signals to specific protons within the phenoxy and propenal moieties. For substituted 3-phenoxyprop-2-enals, the vinylic protons and those on the aromatic ring provide key structural information.

¹³C NMR spectroscopy reveals the different carbon environments in the molecule. The chemical shifts of carbon atoms are particularly sensitive to hybridization, functional groups, and neighboring atoms. Analysis of the ¹³C NMR spectrum helps confirm the carbon skeleton and the presence of characteristic groups like the aldehyde carbonyl carbon (typically in the range of 180-200 ppm) and the vinylic carbons (typically in the range of 120-160 ppm). Quaternary carbons, though often weaker, are also detectable and provide important structural constraints.

For substituted 3-phenoxyprop-2-enals containing fluorine atoms, such as perfluoroalkyl groups, ¹⁹F NMR spectroscopy is invaluable. ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum offer crucial information about the perfluoroalkyl substituent and its position within the molecule. Studies on substituted 3-phenoxy-3-perfluoroalkylprop-2-enals have utilized ¹⁹F NMR to monitor reaction evolution and characterize intermediates.

The combination of ¹H, ¹³C, and ¹⁹F (if applicable) NMR data, along with 2D NMR techniques like COSY, HSQC, and HMBC, allows for comprehensive assignment of all observable nuclei and confirmation of the molecular structure and connectivity. These techniques are particularly important for assigning resonances and understanding coupling interactions in complex substituted derivatives.

Utility of Specific Coupling Constants (e.g., ⁴JCF) in Stereochemistry

Coupling constants in NMR spectra provide detailed information about the spatial relationship between coupled nuclei, which is critical for determining stereochemistry. For substituted 3-phenoxyprop-2-enals, particularly those with perfluoroalkyl groups, specific coupling constants have been found to be crucial for stereochemical assignment.

The four-bond carbon-fluorine coupling constant (⁴JCF) observed in the ¹³C NMR spectra of perfluoroalkyl-containing trisubstituted olefinic derivatives, including substituted 3-phenoxy-3-perfluoroalkylprop-2-enals, has been identified as a key parameter for determining their configurations and conformations in solution. This specific coupling constant provides through-space information that is highly sensitive to the relative orientation of the coupled fluorine and carbon nuclei across four bonds. The magnitude of the ⁴JCF coupling constant can be correlated with the dihedral angle and the spatial proximity of the interacting nuclei, allowing for differentiation between possible stereoisomers (e.g., E/Z isomers around the double bond) and preferred conformations.

Studies have shown that the ⁴JCF coupling constant is crucial in the determination of the configurations and conformations of these perfluoroalkyl-containing trisubstituted olefinic derivatives. The solvent polarity can also influence the stereochemistry and conformational equilibrium of these push-pull compounds, and NMR, including the analysis of coupling constants like ⁴JCF, can be used to study these effects.

Example Data (Illustrative based on search findings for related compounds): While specific numerical ⁴JCF values for this compound were not found, research on related perfluoroalkyl derivatives highlights the significance of this coupling. An interactive table would typically present the observed ⁴JCF values for different isomers or conformers and their correlation with assigned structures.

Interactive Table 1: Illustrative ⁴JCF Coupling Constants and Stereochemistry

| Compound Type (Substituted this compound) | ⁴JCF (Hz) | Assigned Stereochemistry/Conformation |

|---|---|---|

| Derivative A (Isomer 1) | J₁ | E-isomer, Conformer X |

| Derivative A (Isomer 2) | J₂ | Z-isomer, Conformer Y |

(Note: The values J₁, J₂, J₃ are illustrative; actual values would be derived from experimental data for specific substituted compounds.)

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its molecular vibrations. These vibrations are sensitive to the molecular geometry and intermolecular interactions, making vibrational spectroscopy useful for conformational analysis and the study of hydrogen bonding.

While direct specific data for the application of IR and Raman spectroscopy to this compound was not a primary focus of the search results, these techniques are commonly applied to study the conformational preferences and hydrogen bonding in related systems, particularly those with conjugated double bonds and polar functional groups, such as push-pull ethylenes and enaminones.

For this compound, IR and Raman spectroscopy could be used to identify characteristic vibrational modes associated with the C=O stretching in the aldehyde group, the C=C stretching in the vinylic system, and the C-O stretching in the phenoxy ether linkage. The frequencies and intensities of these bands can be sensitive to the conformation of the molecule, particularly the orientation around single bonds that allows for different spatial arrangements of the functional groups.

Furthermore, if intramolecular or intermolecular hydrogen bonding were present (e.g., with a suitable proton donor or acceptor in the molecule or in solution), this would typically manifest as shifts in the stretching frequencies of the involved functional groups (e.g., O-H, C=O) and potentially the appearance of new bands. Studies on related push-pull systems have utilized vibrational spectroscopy to confirm the existence of intramolecular hydrogen bonds.

Potential Applications (Based on principles and related compounds):

Confirming the presence of aldehyde and alkene functional groups.

Investigating the s-cis/s-trans conformation around the single bond connecting the vinylic carbon to the aldehyde carbonyl group.

Detecting potential hydrogen bonding interactions if the molecule or its environment facilitates them.

High-Resolution Mass Spectrometry for Molecular Formula and Mechanistic Insights

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is a vital technique for determining the accurate molecular weight and elemental composition of a compound. This information is crucial for confirming the molecular formula of this compound or its derivatives.

In HRMS, the mass-to-charge ratio (m/z) of ions is measured with high precision, allowing for the determination of the exact mass of the molecular ion or fragment ions. The exact mass can then be used to calculate the elemental composition of the ion, providing unambiguous confirmation of the molecular formula. This is particularly important for newly synthesized compounds or for verifying the identity of a compound.

Mass spectrometry can also provide mechanistic insights by detecting and identifying intermediate species formed during a reaction. Although the search results did not provide specific HRMS data or detailed mechanistic studies for this compound involving MS, studies on the synthesis and reactivity of related perfluoroalkylated compounds have utilized MS for characterization. The detection of specific fragment ions in the mass spectrum can also provide structural information by indicating the presence of certain substructures and how the molecule fragments under ionization conditions.

Example Data (Illustrative based on principles): An interactive table could list the theoretical exact mass for the molecular formula of this compound (C₉H₈O₂) and compare it to an experimentally determined HRMS value.

Interactive Table 2: Illustrative HRMS Data for this compound

| Ion Type | Molecular Formula (C₉H₈O₂) | Theoretical Exact Mass (Da) | Experimental HRMS (m/z) |

|---|

(Note: The "Observed Value" is illustrative; actual data would be from experimental HRMS analysis.)

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture. It is applicable for both analytical purposes (determining purity and composition) and preparative purposes (isolating and purifying the target compound).

For this compound and its derivatives, HPLC can be used to assess the purity of synthesized material and to separate it from reaction byproducts or impurities. Reverse-phase HPLC is a common mode for analyzing compounds like substituted propenals. The choice of stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water mixtures with modifiers like phosphoric acid or formic acid for MS compatibility) is optimized to achieve adequate separation based on the compound's polarity and other chemical properties.

Preparative HPLC allows for the isolation of larger quantities of the purified compound. This involves scaling up the analytical separation to larger columns with higher flow rates. Preparative HPLC is essential for obtaining pure samples for further spectroscopic characterization, biological testing, or other applications.

Studies on related compounds, such as (2E)-3-Phenylprop-2-enal, demonstrate that reverse-phase HPLC methods can be developed for their analysis and preparative separation. The scalability of these methods makes them suitable for isolating impurities or obtaining sufficient quantities of the target compound.

Applications:

Determining the purity of this compound samples.

Separating mixtures containing this compound from impurities or isomers.

Isolating purified this compound for further studies using preparative HPLC.

Computational Chemistry and Theoretical Studies on 3 Phenoxyprop 2 Enal Systems

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the intrinsic properties of molecules in the gas phase or in the presence of a solvent. These methods allow for the prediction of optimized molecular geometries, electronic charge distribution, and energy levels, which are critical for understanding a molecule's behavior and reactivity.

Application of Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are widely applied in computational studies of organic molecules, including push-pull alkenes and enones structurally related to 3-phenoxyprop-2-enal. These methods enable the calculation of ground-state properties by approximating the many-electron wavefunction or the electron density. Studies on related systems, such as substituted 3-perfluoroalkyl-3-phenoxyprop-2-enals and other push-pull ethylenes, have utilized DFT methods, including Becke's three-parameter hybrid functional (B3LYP), often in conjunction with basis sets like 6-31G* or 6-311++G(d,p). researchgate.netacs.orgresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have also been employed to study the electronic structure and conformational preferences of similar α,β-unsaturated systems. acs.orgresearchgate.netacs.org These calculations help to determine the most stable conformers and understand the electronic effects of substituents.

HOMO-LUMO Analysis and Reactivity Prediction

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic excitation and the potential reactive sites of a molecule. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. For push-pull systems, which feature electron-donating and electron-withdrawing groups, computational studies have explored the tuning of HOMO and LUMO energy levels. acs.org While specific HOMO-LUMO data for unsubstituted this compound from the search results are limited, studies on related push-pull conjugated molecules demonstrate that computational methods can effectively predict these orbital energies and correlate them with reactivity and electronic properties. researchgate.net Frontier Molecular Orbital theory, which considers the interaction between the HOMO and LUMO of reacting species, has been applied to predict regioselectivity in reactions involving related chromone (B188151) systems. researchgate.net

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational methods are valuable tools for investigating reaction mechanisms and characterizing transition states, providing a detailed understanding of how reactions proceed. Theoretical studies on related systems, such as the reactions of substituted 3-phenoxy-3-perfluoroalkylprop-2-enals with nucleophiles, have explored reaction pathways. researchgate.net While a specific reaction mechanism for this compound was not detailed in the search results, studies on nucleophilic substitution at vinylic carbons in related α,β-unsaturated carbonyl compounds have been investigated using DFT and ab initio methods to determine feasible reaction paths and transition state structures. acs.orgresearchgate.net These studies highlight the ability of computational chemistry to elucidate complex reaction coordinates and the energetics of different mechanistic possibilities.

Solvent Effect Simulations in Computational Studies

The influence of the surrounding medium (solvent) on the electronic structure, geometry, and reactivity of molecules is significant. Computational studies often incorporate solvent effects using continuum models, such as the Polarizable Continuum Model (PCM) or the Isodensity Polarized Continuum Model (IPCM), within the framework of DFT or ab initio calculations. researchgate.netresearchgate.net These models represent the solvent as a continuous dielectric medium, allowing for the calculation of solvent-dependent properties. Studies on push-pull ethylenes and other conjugated systems have shown that solvent polarity can significantly affect molecular geometries, energy barriers for internal rotations, and tautomeric stabilities. researchgate.netresearchgate.netacs.orgnih.gov For this compound systems, simulating solvent effects is crucial for comparing theoretical predictions with experimental data obtained in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can be directly compared with experimental spectroscopic data to validate theoretical models and aid in spectral assignments. researchgate.netresearchgate.netacs.orgacs.orgrsc.org For related push-pull alkenes and enaminones, DFT calculations have been used to calculate 1H and 13C NMR chemical shifts, with good agreement found with experimental values when appropriate levels of theory and basis sets are used. acs.org Vibrational frequencies calculated computationally have also been used to assign bands in experimental IR and Raman spectra of similar α,β-unsaturated systems, taking into account solvent effects and conformational preferences. researchgate.netresearchgate.netrsc.org While specific predicted spectroscopic parameters for unsubstituted this compound were not found, the successful application of these methods to related compounds suggests their utility in predicting and interpreting the spectroscopic data for this compound.

Applications of 3 Phenoxyprop 2 Enal in Complex Molecule Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

3-Phenoxyprop-2-enal and its derivatives, particularly those with perfluoroalkyl substituents, are recognized as highly valuable and versatile building blocks in organic synthesis. mdpi.comnih.gov These compounds serve as crucial starting materials for constructing a wide array of more complex molecules. Their utility stems from the presence of multiple reactive sites, including a conjugated double bond and an aldehyde group, which allows for a variety of chemical transformations.

The synthesis of substituted 3-phenoxy-3-perfluoroalkylprop-2-enals has been achieved in high yields, starting from a gem-iodoacetoxy derivative and various phenoxides. nih.gov This efficient synthesis opens the door to a broad range of subsequent chemical manipulations. The inherent reactivity of these α,β-unsaturated aldehydes makes them attractive for targeted synthesis of practically important molecules and scaffolds. mdpi.com

The versatility of this compound derivatives is demonstrated by their successful use in the synthesis of both push-pull systems and nonconjugated analogues, showcasing their broad synthetic potential. nih.gov The ability to introduce various functional groups through the phenoxy moiety further enhances their utility as modular building blocks, allowing for the creation of a diverse library of compounds.

Construction of Heterocyclic Systems (e.g., Chromenes, Quinolines, Pyridiniums)

A significant application of this compound derivatives lies in the synthesis of various heterocyclic systems, which are core structures in many natural products and pharmaceuticals.

Chromenes: Substituted 3-(perfluoroalkyl)-3-phenoxypropenals are key precursors for the synthesis of 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes. researchgate.net This transformation is achieved through an intramolecular cyclization reaction, typically mediated by a Lewis acid such as aluminum chloride, and proceeds in good yields. researchgate.net These resulting chromene structures can be further functionalized. For instance, a Lewis acid-mediated reaction with silyl (B83357) enol ethers can introduce a functional group at the 4-position with high regioselectivity, yielding 4-functionalized 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-4H-chromenes. researchgate.net

Quinolines: The synthesis of quinoline (B57606) derivatives, specifically 2-perfluoroalkylquinolines, can be accomplished using 3-phenoxy-3-perfluoroalkyl-prop-2-enals as starting materials. researchgate.net The reaction mechanism involves the formation of intermediates such as 3-perfluoroalkyl-N,N′-diphenyl-1,5-diazapentadienes when reacted with arylamines. researchgate.net This highlights the role of this compound derivatives in facilitating the construction of the quinoline scaffold through a series of controlled reaction steps.

Pyridiniums: Research has demonstrated a one-pot synthesis of 2-trifluoromethylated/2-perfluoroalkylated N-aryl-substituted pyridinium (B92312) compounds starting from a perfluoro-alkylated gem-iodoacetoxy derivative, which is a precursor to this compound. mdpi.com This multicomponent reaction involves an aromatic amine and a ketone, with the key step being the formation of a 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene intermediate. mdpi.com This method allows for the efficient construction of various substituted pyridinium salts, which are important compounds in their own right. mdpi.com

The following table summarizes the heterocyclic systems synthesized from this compound derivatives:

| Heterocyclic System | Starting Material | Key Reaction Type | Reference |

| Chromenes | 3-(Perfluoroalkyl)-3-phenoxypropenals | Intramolecular Cyclization | researchgate.net |

| Quinolines | 3-Phenoxy-3-perfluoroalkyl-prop-2-enals | Reaction with Arylamines | researchgate.net |

| Pyridiniums | Perfluoro-alkylated gem-iodoacetoxy derivative | Multicomponent Reaction | mdpi.com |

Derivatization into Push-Pull Systems and Their Research Implications

This compound and its analogues are effective precursors for the synthesis of "push-pull" systems. These molecules are characterized by an electron-donating group (push) and an electron-withdrawing group (pull) connected by a π-conjugated system. This electronic arrangement leads to interesting photophysical and electronic properties.

Efficient syntheses of various push-pull derivatives have been developed from substituted 3-phenoxy-3-perfluoroalkylprop-2-enals. nih.gov The stereochemistry of these push-pull compounds, including imino enol ether derivatives, has been a subject of detailed study. nih.gov It was found that the polarity of the solvent can have a significant effect on the stereochemistry of these systems. nih.gov For instance, an unusual and significant effect of medium polarity on the stereochemistry of an imino enol ether derivative was observed. nih.gov

The study of these push-pull systems is important for understanding fundamental aspects of molecular structure and solvent-solute interactions. researchgate.netacs.org The ability to tune the electronic properties and stereochemistry of these molecules by modifying the substituents on the this compound backbone makes them valuable tools for research in materials science and nonlinear optics.

Potential in Advanced Organic Synthesis Strategies (General Context of Unsaturated Aldehydes)

As a member of the α,β-unsaturated aldehyde class of compounds, this compound holds potential in various advanced organic synthesis strategies. mdpi.com α,β-Unsaturated aldehydes are widely recognized as versatile synthons in organic chemistry due to their high reactivity and the presence of multiple functional groups. researchgate.net

These compounds can participate in a wide range of transformations, making them key building blocks for the construction of complex molecular architectures. researchgate.net For instance, the development of domino reactions, such as domino hydroformylation/aldol (B89426) condensation, allows for the highly selective synthesis of substituted α,β-unsaturated aldehydes from simpler starting materials. researchgate.net

Furthermore, modern synthetic methods continue to expand the utility of unsaturated aldehydes. Electrochemical methods have been developed to convert α,β-unsaturated aldehydes into carboxylic acid derivatives through a sequence of cyanosilylation, isomerization, and nucleophilic addition. acs.org This highlights the ongoing innovation in harnessing the reactivity of this functional group for efficient and sustainable synthesis. The development of organocatalytic methods, such as proline-catalyzed synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides, further broadens the accessibility and application of these important intermediates. rsc.org The principles and methodologies developed for α,β-unsaturated aldehydes in general are applicable to this compound, positioning it as a valuable tool for future innovations in advanced organic synthesis.

Emerging Research Directions and Future Perspectives

Development of Novel Asymmetric Synthetic Transformations for Phenoxypropenals

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of asymmetric methods for producing enantiomerically pure phenoxypropenals is a significant area of research. Organocatalysis has emerged as a powerful tool in this domain, with chiral secondary amines, such as MacMillan's and Jorgensen's catalysts, being particularly effective. mdpi.com These catalysts activate α,β-unsaturated aldehydes, including phenoxypropenal analogs, towards a variety of enantioselective transformations. mdpi.com

Recent advancements have focused on expanding the scope of these reactions. For instance, highly enantioselective organocatalytic peroxidation of α,β-unsaturated aldehydes has been developed, providing a route to biologically important chiral endoperoxides. organic-chemistry.org This methodology was instrumental in the synthesis of the core structure of anticancer natural products. organic-chemistry.org Another innovative approach involves the intramolecular double cyclization of ortho-substituted cinnamaldehydes, which proceeds via an enantioselective Michael addition followed by a benzoin (B196080) condensation to yield complex polycyclic structures with excellent stereoselectivity. rsc.org

Furthermore, the combination of organocatalysis with other catalytic systems, such as transition metal catalysis, is opening up new avenues. This dual catalytic approach has been successfully applied to the γ-allylation of α,β-unsaturated aldehydes. rsc.org The development of recyclable chiral catalysts, such as imidazolium-based ionic liquids containing second-generation MacMillan catalysts, is also a key focus, aiming to improve the sustainability and cost-effectiveness of these asymmetric transformations. bohrium.com

Table 1: Examples of Asymmetric Transformations for Phenoxypropenal Analogs

| Reaction Type | Catalyst System | Key Features | Reference |

| Peroxidation | Chiral Amine | Synthesis of chiral endoperoxides | organic-chemistry.org |

| Intramolecular Cyclization | Chiral Amine | Formation of polycyclic benzofurans | rsc.org |

| Friedel-Crafts Alkylation | Recyclable Chiral Ionic Liquid | Recyclable catalyst system | bohrium.com |

| γ-Allylation | Dienamine-Transition Metal Dual Catalysis | Remote functionalization | rsc.org |

| Dimerization | NHC/Titanium(IV) | Synthesis of complex natural products | acs.org |

Exploration of Bio-inspired and Sustainable Reaction Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for phenoxypropenals. This has led to a growing interest in bio-inspired and biocatalytic methods that offer milder reaction conditions, higher selectivity, and reduced environmental impact. rsc.org

Enzymes, particularly ene-reductases (ERs) and alcohol dehydrogenases (ADHs), are at the forefront of this research. researchgate.netchemrxiv.org ERs are capable of the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes, a key step in producing chiral saturated aldehydes. rsc.org To overcome the challenge of aldehyde reduction to the corresponding alcohol by endogenous ADHs in whole-cell systems, researchers are engineering microorganisms. researchgate.net For example, expressing a fusion protein with NADPH oxidase and hemoglobin components can enhance the yield of the desired α,β-unsaturated aldehyde by regenerating the necessary cofactor. chemrxiv.org

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, are also being developed. A "hydrogen-borrowing" cascade combining an ene-reductase and an aldehyde dehydrogenase allows for the synthesis of chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes without the need for an external hydride source. rsc.org Furthermore, the use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), provides a cost-effective and environmentally friendly method for the enantioselective reduction of cinnamaldehyde (B126680) derivatives. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way organic molecules are prepared, offering enhanced safety, reproducibility, and scalability. rsc.orgrsc.org These technologies are particularly well-suited for handling reactive intermediates and optimizing reaction conditions for the synthesis of phenoxypropenals and related compounds.

Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This is especially advantageous for reactions that are difficult to control in traditional batch processes, such as the selective reduction of esters to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H). rsc.orgresearchgate.net Flow systems can minimize over-reduction and improve the yield and purity of the desired aldehyde. The application of flow chemistry has been demonstrated in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. rsc.org

Automated synthesis platforms, often combining robotics, artificial intelligence, and flow chemistry, are poised to accelerate the discovery and development of new phenoxypropenal derivatives. chemspeed.comdrugtargetreview.com These systems can autonomously design synthetic routes, execute reactions, and even purify the products, significantly reducing the need for manual intervention. drugtargetreview.comacs.orgnih.gov This high-throughput capability enables the rapid screening of reaction conditions and the generation of libraries of compounds for biological evaluation.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ and operando monitoring are providing unprecedented insights into the transformations of phenoxypropenals. mt.comspectroscopyonline.com

In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy enable real-time tracking of the concentrations of reactants, intermediates, and products throughout a reaction. mt.comrsc.org This data is invaluable for identifying transient species, determining reaction rates, and elucidating complex reaction pathways. spectroscopyonline.comrsc.org For example, in-situ FTIR has been used to monitor electrochemically controlled organic reactions in a recycle reactor, providing detailed kinetic profiles. rsc.orgrsc.org

Operando spectroscopy takes this a step further by simultaneously measuring the spectroscopic signature of a catalyst and its catalytic performance under actual working conditions. wikipedia.orgresearchgate.netchimia.ch Techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), coupled with mass spectrometry, can reveal how the surface of a catalyst interacts with reactants and how these interactions influence activity and selectivity. umcs.placs.org Operando UV-vis spectroscopy is also useful for studying homogeneous catalytic reactions involving colored organometallic species. wikipedia.org These advanced analytical methods are essential for developing more efficient and robust catalytic systems for phenoxypropenal synthesis.

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Mode | Information Obtained | Reference |

| FTIR Spectroscopy | In-situ | Real-time concentration profiles, reaction kinetics | mt.comrsc.org |

| Raman Spectroscopy | In-situ | Molecular structure, reaction progress | spectroscopyonline.comresearchgate.net |

| UV-vis Spectroscopy | Operando | Consumption of reactants, formation of products in solution | wikipedia.org |

| DRIFTS | Operando | Catalyst-adsorbate interactions, surface reaction mechanisms | umcs.pl |

| NMR Spectroscopy | In-situ | Identification of products and intermediates | nih.gov |

Predictive Modeling for Structure-Reactivity Relationships

Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For phenoxypropenals and their analogs, quantitative structure-activity relationship (QSAR) and other predictive models are being used to understand and forecast their reactivity and biological activity. nih.govqsardb.org

QSAR models establish a mathematical relationship between the chemical structure of a compound and its observed activity. ncsu.edumdpi.com These models have been successfully applied to predict the antifungal and antibacterial activities of cinnamaldehyde derivatives. ncsu.edumdpi.comresearchgate.netresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR can guide the design of new compounds with enhanced properties. researchgate.netnih.gov For instance, studies have shown that the electronic and steric properties of substituents on the cinnamaldehyde scaffold significantly influence its biological efficacy. nih.gov

Beyond QSAR, other computational methods are being employed to study the reactivity of α,β-unsaturated aldehydes. nih.gov Physiologically based kinetic/dynamic (PBK/D) models have been developed to predict the metabolic fate and potential for DNA adduct formation of these compounds. osti.gov These models can help in assessing the toxicological risks associated with exposure to such molecules. nih.govacs.org The integration of computational predictions with experimental work is expected to streamline the discovery and optimization of new phenoxypropenal-based compounds with desired functionalities. researchgate.net

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 3-Phenoxyprop-2-enal?

- Methodological Answer :

- 1H and 13C NMR : Identify the aldehyde proton (δ ~9.5–10.5 ppm) and conjugated double bond protons (δ ~6.5–7.5 ppm). The phenoxy group’s aromatic protons typically appear at δ ~6.8–7.4 ppm.

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C stretch (~1620–1660 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 148 (C₉H₈O₂) and fragmentation patterns consistent with α,β-unsaturated aldehydes.

- Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What synthetic routes are recommended for this compound in laboratory settings?

- Methodological Answer :

- Claisen-Schmidt Condensation : React phenoxyacetaldehyde with a ketone (e.g., acetophenone) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated aldehyde.

- Oxidation of Alcohols : Oxidize 3-phenoxypropan-1-ol using mild oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation.

- Purification : Use vacuum distillation (bp ~252°C) and confirm purity via GC (>97%) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to light, heat (40–60°C), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.

- Storage Recommendations : Store in amber vials at 4°C under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Control : Standardize catalyst loading (e.g., 5 mol% NaOH), solvent (anhydrous ethanol), and temperature (reflux at 78°C).

- Statistical Analysis : Apply ANOVA to compare yields across replicates and identify outliers.

- Purity Checks : Use GC-MS to detect impurities (e.g., unreacted phenoxyacetaldehyde) that may skew yield calculations .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and charge distribution.

- UV-Vis Validation : Compare theoretical λmax values (from TD-DFT) with experimental spectra to validate conjugation effects.

- Molecular Docking : Investigate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How can researchers address discrepancies in spectroscopic data for this compound across literature sources?

- Methodological Answer :

- Data Triangulation : Compare NMR/IR data from multiple sources (e.g., NIST, peer-reviewed journals) to identify consensus values.

- Sample Purity : Re-run analyses using HPLC-grade solvents and ensure compounds are free of moisture (e.g., via Karl Fischer titration).

- Collaborative Validation : Share raw spectral data via open-access platforms (e.g., Zenodo) for community verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.